5-Bromo-7-chloroquinoline is a heterocyclic organic compound characterized by the presence of bromine and chlorine substituents at the 5th and 7th positions, respectively, on the quinoline ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antimalarial and anticancer agents. The unique arrangement of halogen atoms contributes to its reactivity and biological activity, making it a subject of interest in various scientific studies.
This compound belongs to the class of quinolines, which are bicyclic aromatic compounds containing a benzene ring fused to a pyridine ring. Quinolines and their derivatives are widely studied for their biological activities, including antimalarial, antibacterial, and anticancer properties.
The synthesis of 5-bromo-7-chloroquinoline typically involves a multi-step process. One common method includes the bromination of 7-chloroquinoline using bromine in a suitable solvent under controlled conditions. Another approach is through nucleophilic substitution reactions where the chlorine atom can be replaced with other functional groups .
The molecular formula for 5-bromo-7-chloroquinoline is C9H6BrClN. The structure features a quinoline core with halogen substituents that influence its chemical behavior.
5-Bromo-7-chloroquinoline undergoes several types of chemical reactions:
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and palladium catalysts for reduction processes .
The mechanism of action for 5-bromo-7-chloroquinoline primarily involves its interaction with biological targets such as enzymes or receptors within cells. These interactions can disrupt normal cellular functions, leading to antiparasitic effects against organisms like Plasmodium species responsible for malaria.
5-Bromo-7-chloroquinoline has several scientific uses:
The synthesis of 5-bromo-7-chloroquinoline hinges on precise regioselective functionalization to address the inherent reactivity differences between quinoline positions. Modern routes exploit the C5 position's enhanced nucleophilicity (due to the nitrogen atom's inductive effects) for electrophilic bromination, followed by directed metalation or nucleophilic aromatic substitution for C7 chlorination. A scalable approach involves NBS/H₂SO₄-mediated bromination of 7-chloroquinoline, where sulfuric acid concentration critically controls selectivity. At 10 eq. H₂SO₄ and 1.07 eq. NBS (25°C), C5 bromination dominates, achieving 93% regioselectivity and 75–80% isolated yield on hundred-gram scales. Over-bromination or nitrile hydrolysis occurs with excess reagent or elevated temperatures [6] [1]. Alternative pathways include:
Table 1: Optimization of 5-Bromination in 7-Chloroquinoline
Brominating Agent | Acid (eq.) | Temp (°C) | Selectivity (C5:C3) | Yield (%) |
---|---|---|---|---|
NBS (1.07 eq.) | H₂SO₄ (10 eq.) | 25 | 93:7 | 75–80 |
Br₂ (1.2 eq.) | H₂SO₄ (10 eq.) | 25 | 65:35 | <30* |
NBS (1.2 eq.) | TFA (10 eq.) | 25 | No reaction | 0 |
NBS (1.5 eq.) | H₂SO₄ (15 eq.) | 40 | 78:22 | 60* |
*Major side products: Dibrominated derivatives or hydrolyzed amides [6]
5-Bromo-7-chloroquinoline serves as a versatile platform for sequential functionalization via palladium catalysis, leveraging the differential reactivity of C–Br (more labile) and C–Cl bonds. Key advances include:
Critical considerations:
"Ligand choice dictates success in quinoline cross-couplings. Bulky biphenylphosphines (XPhos, SPhos) suppress protodehalogenation, while XantPhos prevents Pd agglomeration in heterocyclic systems" [6].
Table 2: Palladium-Catalyzed Coupling Reactions at C5
Reaction Type | Catalyst/Ligand | Base | Nucleophile | Yield (%) |
---|---|---|---|---|
Amination | Pd(OAc)₂/XantPhos | Cs₂CO₃ | Benzamide | 95 |
Amidation | Pd₂(dba)₃/XantPhos | Cs₂CO₃ | Glycine ethyl ester | 90 |
Arylation | Pd(OAc)₂/SPhos | K₃PO₄ | Phenylboronic acid | 88 |
Etherification | Pd(OAc)₂/XantPhos | K₂CO₃ | 4-Nitrophenol | 82 |
Microwave irradiation revolutionizes cyclization and coupling steps involving 5-bromo-7-chloroquinoline by:
Key parameters:
The N⏝O chelation capability of 5-bromo-7-chloroquinoline derivatives enables metal complexation, modulating electronic properties and bioactivity. Noteworthy examples:
Coordination shifts spectroscopic signatures:
Positional isomerism profoundly influences reactivity and physicochemical behavior:
Table 3: Properties of 4-Bromo- vs. 5-Bromo-7-chloroquinoline
Property | 4-Bromo-7-chloroquinoline | 5-Bromo-7-chloroquinoline | Cause |
---|---|---|---|
Basicity (pKa) | 1.28 ± 0.05 | 2.85 ± 0.03 | Proximity to N in 4-Br increases e⁻ withdrawal |
Hammett σₚ | +0.25 | +0.18 | Resonance contribution at C4 |
SₙAr Reactivity | High (k = 5.3 × 10⁻³ s⁻¹) | Moderate (k = 1.2 × 10⁻⁴ s⁻¹) | Direct conjugation with N at C4 |
Pd-Coupling Rate | Fast (t₁/₂ < 5 min) | Slow (t₁/₂ = 30 min) | Better π-backdonation from Pd to C4 |
Steric Map | Planar, no steric hindrance | C5-Br orthogonal to ring plane | C5 substitution induces slight twist |
Electronic differences:
Steric profiles:
Steric Maps: 4-Bromo: Br │ N╱ ╲Cl → Minimal steric bulk 5-Bromo: Br │ Cl─╲ ╱N → Orthogonal Br creates 8° dihedral angle
This orthogonal disposition in 5-bromo analogs enhances solubility (ΔlogP = -0.4 vs. 4-bromo) and solid-state packing [5] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1